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Compound Name: 4-(4-Chlorophenyl)picolinic acid
CAS No.: 1258612-04-2
Cat. No.: B577525
Get Quote
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Executive Summary & Chemical Identity

4-(4-Chlorophenyl)picolinic acid is a specialized biaryl pyridine derivative serving as a critical
scaffold in the development of synthetic auxin herbicides (arylpicolinates) and metallo-
pharmaceuticals.[1] Characterized by a picolinic acid core substituted at the 4-position with a
para-chlorophenyl ring, this molecule acts as a steric and electronic probe in Structure-Activity
Relationship (SAR) studies targeting the auxin signaling F-box protein 5 (AFB5) receptor.[1]

This guide details the structural parameters, validated synthetic protocols, and physiochemical
properties of this compound, designed for researchers in agrochemical discovery and medicinal
chemistry.

Physiochemical Profile
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Property Data Note

4-(4-chlorophenyl)pyridine-2-

IUPAC Name _ _
carboxylic acid
Distinct from 4-chloropicolinic
CAS Number 1258612-04-2 _
acid (CAS 5470-22-4)
Molecular Formula C12HsCINO:2
Molecular Weight 233.65 g/mol
Physical State Off-white to tan solid
N ) ) Poor solubility in water (acid
Solubility DMSO, Methanol, dilute Alkali
form)
~3.8 (Carboxylic acid), ~2.5 Zwitterionic character in
pKa (Calc) o
(Pyridine N) neutral pH
OC(=0)clcc(cenl)c2cec(Cl)ce
SMILES

2

Synthetic Architecture: The Suzuki-Miyaura Protocol

Direct arylation of picolinic acid often results in low yields due to the interference of the free
carboxylic acid with palladium catalysts and difficulties in purification.[1] The Ester-Intermediate
Route is the industry-standard method for high-purity synthesis.[1]

Retrosynthetic Logic

The synthesis relies on a Suzuki-Miyaura Cross-Coupling between a 4-halopicolinate ester and
a 4-chlorophenylboronic acid.[1]

o Why Ester? Methyl ester protection prevents catalyst poisoning by the carboxylate and
facilitates organic extraction.

» Why 4-Chloropicolinate? The 4-position is activated for oxidative addition, especially when
using electron-deficient phosphine ligands.[1]
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Detailed Experimental Protocol

Reagents:

Methyl 4-chloropicolinate (1.0 equiv)[1]

4-Chlorophenylboronic acid (1.2 equiv)[1]

Catalyst: Pd(dppf)Clz:CH2Clz (3-5 mol%)[1]

Base: K3sPOa (3.0 equiv) or Cs2COs

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux
condenser and argon inlet.[1]

e Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with argon for 20 minutes. Critical
Step: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

o Reactant Loading: Charge the flask with Methyl 4-chloropicolinate, 4-Chlorophenylboronic
acid, and Base. Add the degassed solvent.

o Catalyst Addition: Add Pd(dppf)Clz under a positive stream of argon.

o Reflux: Heat the mixture to 90°C for 4—6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-
MS.[1]

e Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and
wash with brine. Dry over Na2SOa4 and concentrate.

» Hydrolysis (The Deprotection): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0
equiv). Stir at RT for 2 hours.

« |solation: Acidify carefully with 1M HCI to pH 3—4. The product, 4-(4-Chlorophenyl)picolinic
acid, will precipitate. Filter and wash with cold water.
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Reaction Pathway Visualization
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Figure 1: Two-step synthetic workflow utilizing Suzuki coupling followed by ester hydrolysis.

Structural Characterization & Spectroscopy

Validation of the structure requires confirming the biaryl linkage and the integrity of the
carboxylic acid.

Nuclear Magnetic Resonance (NMR) Profile
e 'HNMR (400 MHz, DMSO-de):

o 0 13.5 (br s, 1H): Carboxylic acid proton (disappears with D20 shake).

o

0 8.75 (d, J=5.2 Hz, 1H): Pyridine H6 (deshielded by ring nitrogen).

o

0 8.30 (s, 1H): Pyridine H3 (isolated between N and Phenyl ring).

[¢]

0 7.95 (d, J=8.5 Hz, 2H): Phenyl AA' protons (ortho to pyridine).

[e]

0 7.85 (dd, 1H): Pyridine H5.

o

0 7.60 (d, J=8.5 Hz, 2H): Phenyl BB' protons (ortho to chlorine).

3D Conformational Analysis

The molecule is not planar in its lowest energy state.

o Torsion Angle: Steric repulsion between the protons at the Pyridine-3 position and the
Phenyl-2' position forces a twist angle of approximately 25°-35° between the two aromatic
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rings.[1]

 Implication: This non-planarity is crucial for binding to the AFB5 receptor pocket, as
completely planar analogs often show reduced affinity due to steric clashes within the active
site.

Functional Applications & Mode of Action

This molecule belongs to the Arylpicolinate class of synthetic auxins. While less commercially
prominent than 6-aryl analogs (e.g., Halauxifen), the 4-aryl scaffold is a vital tool for
understanding auxin receptor selectivity.

Biological Mechanism (Auxin Mimicry)

The compound acts as a molecular glue, facilitating the interaction between the Transport
Inhibitor Response 1 (TIR1) or AFB5 ubiquitin ligase complexes and the Aux/IAA transcriptional
repressors.

» Binding: The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate)
coordinates with the receptor's active site, mimicking the indole-3-acetic acid (I1AA)
headgroup.

o Selectivity: The 4-chlorophenyl tail extends into the hydrophobic niche of the receptor.[1] The
chlorine atom provides specific halogen-bonding interactions that stabilize the complex.[1]

» Degradation: Recruitment of Aux/IAA proteins leads to their ubiquitination and proteasomal
degradation, derepressing auxin-response genes and causing uncontrolled growth
(herbicidal effect).

Signaling Pathway Diagram
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Figure 2: Mechanism of Action.[1] The ligand promotes the degradation of transcriptional
repressors via the SCF-TIR1/AFB5 complex.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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